

AC-265347: A Technical Guide on its Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC-265347

Cat. No.: B605116

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-265347 is a novel, orally active, small molecule that acts as a positive allosteric modulator (PAM) and biased agonist of the calcium-sensing receptor (CaSR).^{[1][2]} Structurally distinct from earlier calcimimetics like cinacalcet, **AC-265347** has garnered significant interest for its unique pharmacological profile and potential therapeutic applications, particularly in hyperparathyroidism and neuroblastoma.^{[3][4]} This technical guide provides an in-depth overview of the pharmacology and currently available toxicological information on **AC-265347**, with a focus on its mechanism of action, preclinical efficacy, and safety profile.

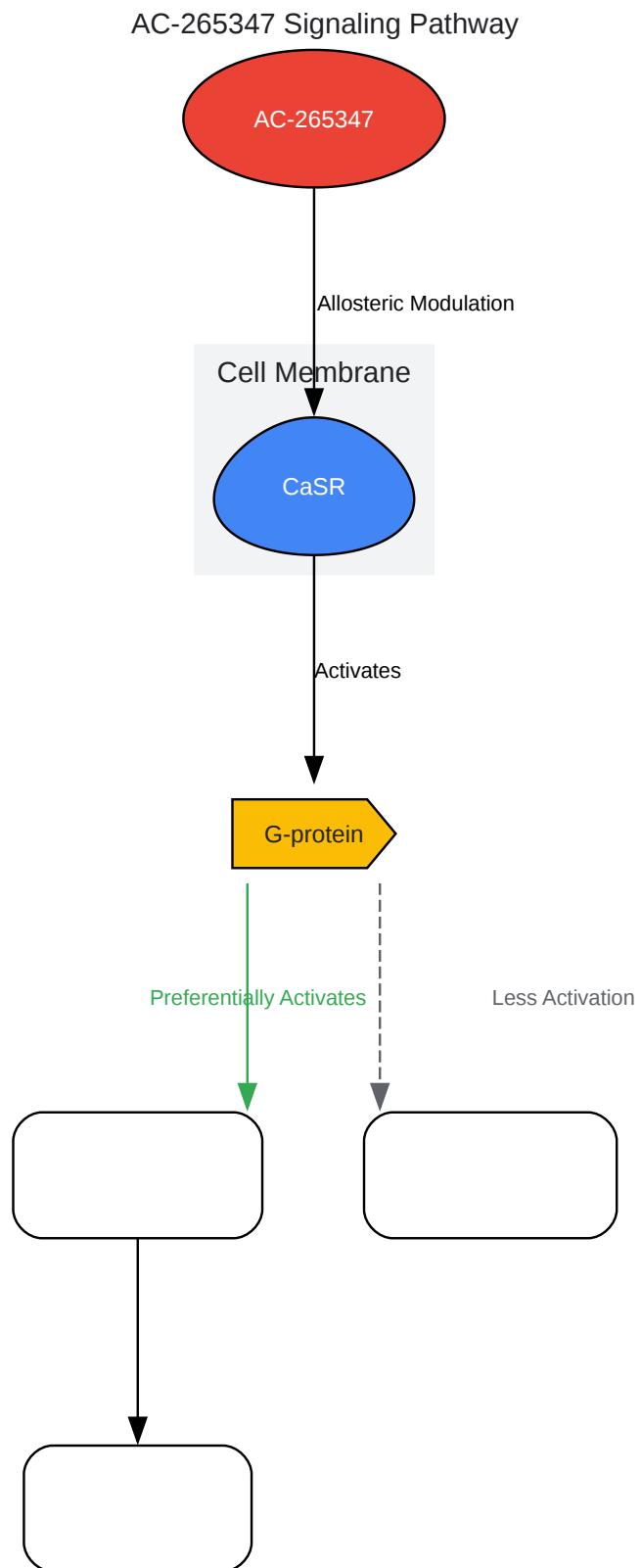
Pharmacology

Mechanism of Action

AC-265347 is a potent allosteric modulator of the CaSR, a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis.^{[1][2]} Unlike orthosteric agonists that bind to the primary ligand binding site, **AC-265347** binds to an allosteric site on the receptor, enhancing its sensitivity to extracellular calcium.^[1]

A key feature of **AC-265347** is its biased agonism. It preferentially activates the G-protein-mediated signaling pathway leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), while having a less pronounced effect on intracellular calcium

mobilization.^[1] This biased signaling is thought to contribute to its distinct pharmacological effects and potentially improved side-effect profile compared to other CaSR modulators.^{[1][3]}



[Click to download full resolution via product page](#)**Figure 1:** Biased signaling pathway of **AC-265347** at the CaSR.

Pharmacodynamics

- In Vitro Potency: **AC-265347** demonstrates high potency in in vitro assays. In cellular proliferation assays, it activated CaSR signaling with a potency of 30 nM, and in phosphatidylinositol (PI) hydrolysis assays, the potency was 10 nM.[2] The S-enantiomer, (S)-**AC-265347**, is approximately 10- to 20-fold more potent than the R-enantiomer.[2]
- Preclinical Efficacy:
 - Hyperparathyroidism: In rat models, **AC-265347** and its enantiomers effectively reduced serum parathyroid hormone (PTH) levels, with a potency that correlated with their in vitro activities.[2]
 - Neuroblastoma: In preclinical models of neuroblastoma, **AC-265347** has been shown to inhibit tumor growth by inducing cellular differentiation.[3][4] This anti-tumor effect is achieved without causing significant hypocalcemia, a dose-limiting side effect of other calcimimetics like cinacalcet.[3][4]

Pharmacokinetics

AC-265347 is orally active, and its plasma concentrations have been shown to correlate well with its pharmacodynamic effects on serum PTH in rats.[2] A significant advantage of **AC-265347** over cinacalcet is that it does not inhibit the cytochrome P450 isoenzyme CYP2D6, a major enzyme involved in drug metabolism.[2] This suggests a lower potential for drug-drug interactions.

Toxicology Profile

A comprehensive public toxicology profile for **AC-265347** is not currently available. The existing literature primarily focuses on its pharmacological effects and highlights its improved safety with respect to calcium homeostasis.

- Hypocalcemia: A notable toxicological advantage of **AC-265347** is its reduced propensity to cause hypocalcemia compared to cinacalcet.[3][4] In a study with healthy athymic mice

treated with 10 mg/kg of **AC-265347**, no other toxicities were observed.

- Cytotoxicity: In vitro studies on neuroblastoma cell lines have indicated that **AC-265347** does not exert a significant cytotoxic effect.[\[3\]](#)

Information regarding acute, chronic, genetic, and reproductive toxicity has not been identified in the public domain.

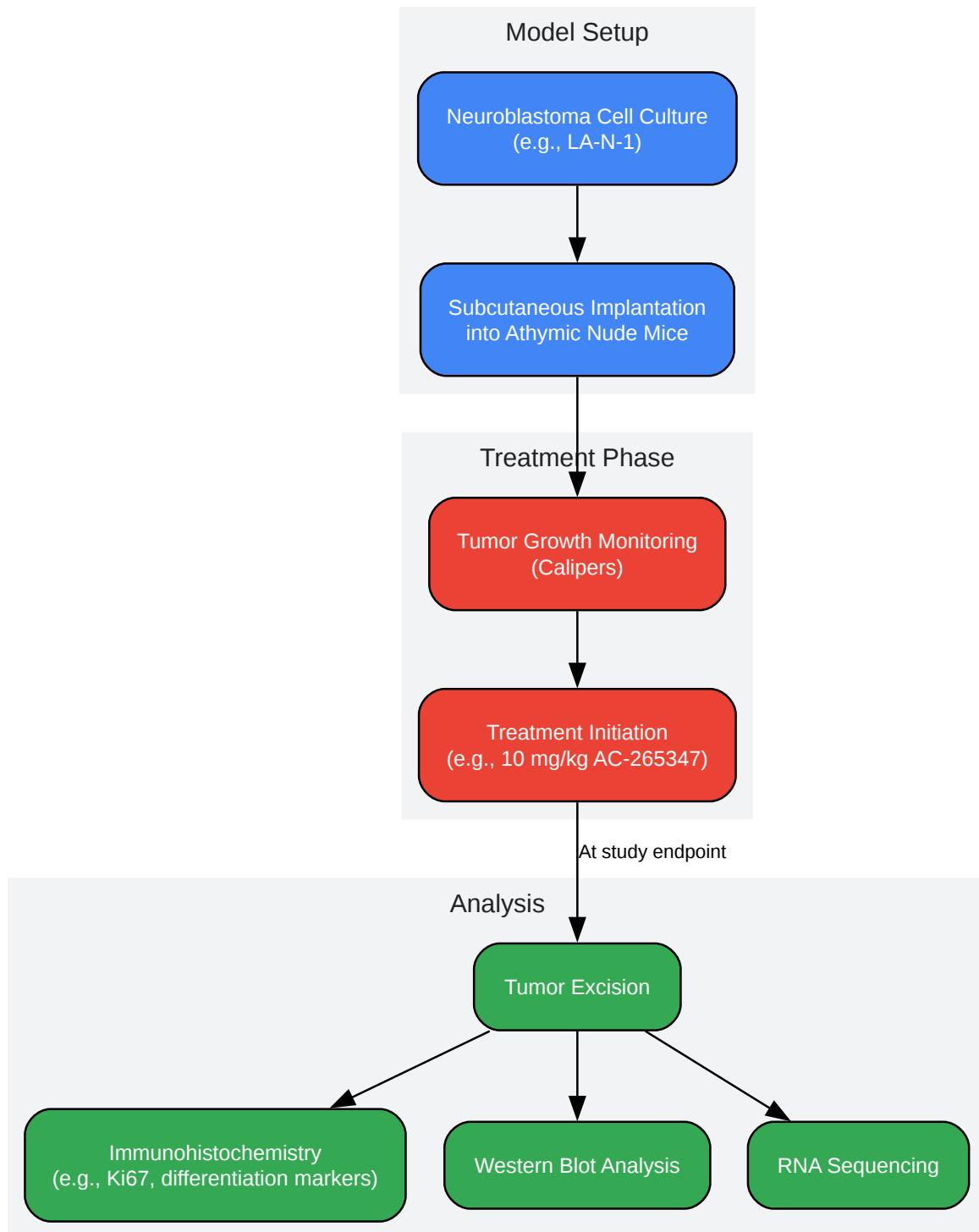
Quantitative Data Summary

Parameter	Value	Species/System	Reference
<hr/>			
In Vitro Potency			
CaSR Activation (Cell Proliferation)	30 nM	Human CaSR	[2]
PI Hydrolysis	10 nM	Human CaSR	[2]
<hr/>			
Preclinical Efficacy			
Serum PTH Reduction	Potency correlates with in vitro activity	Rat	[2]
Neuroblastoma Tumor Growth	Inhibition by inducing differentiation	Mouse Xenograft	[3] [4]
<hr/>			
Safety			
CYP2D6 Inhibition	No inhibition	In vitro	[2]
Hypocalcemia	No significant effect at therapeutic doses	Mouse	[3] [4]
<hr/>			

Experimental Protocols

In Vivo Neuroblastoma Mouse Model

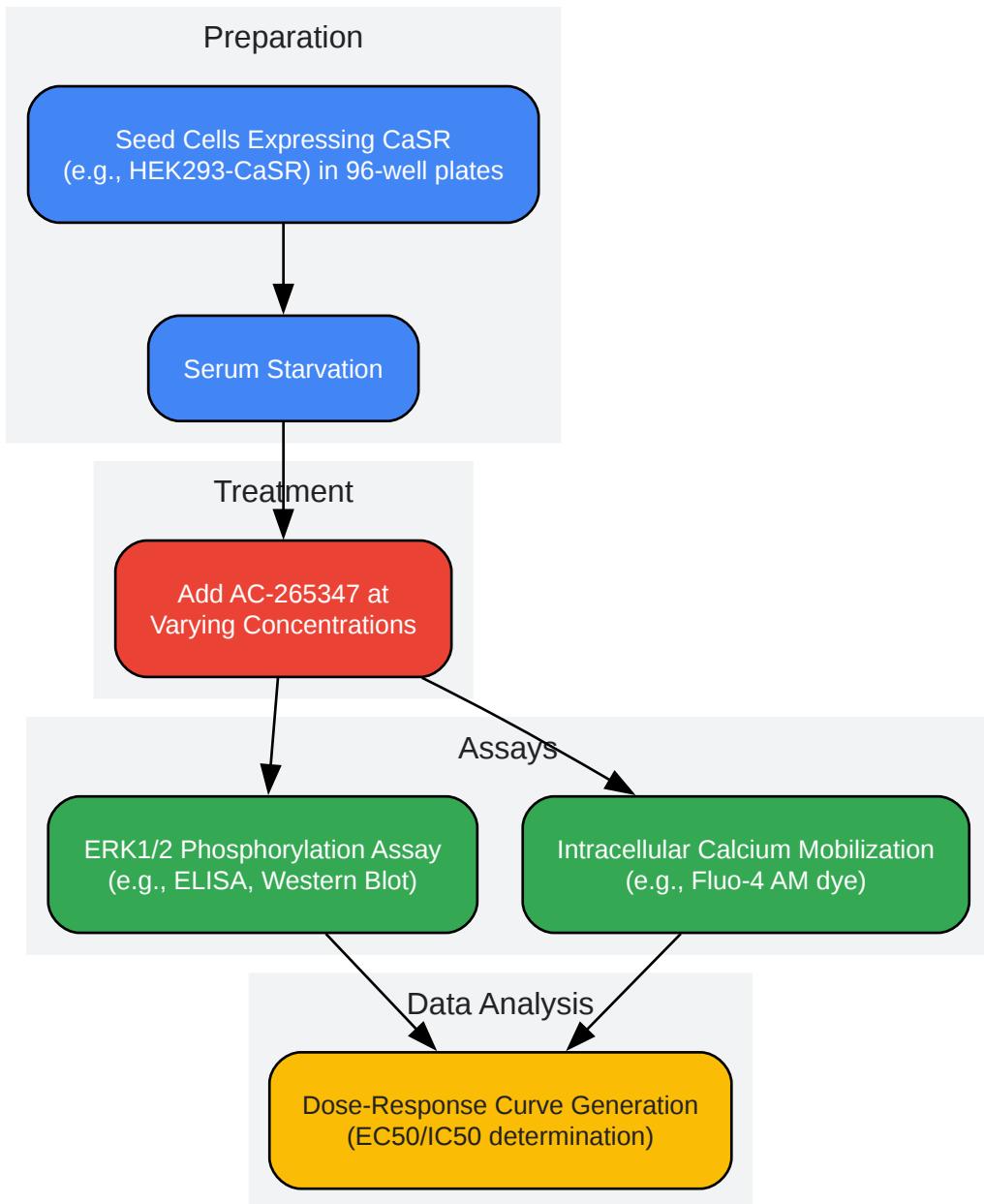
Neuroblastoma Xenograft Workflow

[Click to download full resolution via product page](#)**Figure 2:** Workflow for in vivo neuroblastoma xenograft studies.

- Cell Lines: Human neuroblastoma cell lines (e.g., LA-N-1) are cultured in appropriate media.
- Animal Model: Athymic nude mice are typically used.
- Tumor Implantation: Cultured neuroblastoma cells are implanted subcutaneously into the flanks of the mice.
- Treatment: Once tumors reach a specified size, mice are treated with **AC-265347** (e.g., 10 mg/kg, orally or intraperitoneally) or vehicle control.
- Monitoring: Tumor volume is measured regularly using calipers. Animal well-being is monitored throughout the study.
- Endpoint Analysis: At the end of the study, tumors are excised for further analysis, including immunohistochemistry for proliferation and differentiation markers, and molecular analyses such as RNA sequencing.

In Vitro CaSR Signaling Assays

In Vitro CaSR Signaling Assay Workflow

[Click to download full resolution via product page](#)**Figure 3:** General workflow for in vitro CaSR signaling assays.

- Cell Culture: Cells stably expressing the human CaSR (e.g., HEK293 cells) are cultured to confluence in 96-well plates.
- ERK1/2 Phosphorylation Assay:

- Cells are serum-starved prior to the experiment.
- Cells are treated with varying concentrations of **AC-265347** for a specified time.
- Cells are lysed, and the levels of phosphorylated ERK1/2 and total ERK1/2 are determined using methods like ELISA or Western blotting.
- Intracellular Calcium Mobilization Assay:
 - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Baseline fluorescence is measured.
 - **AC-265347** is added, and the change in fluorescence, indicative of intracellular calcium levels, is monitored in real-time using a plate reader.

Conclusion

AC-265347 is a promising pharmacological agent with a unique mechanism of action as a biased agonist and positive allosteric modulator of the CaSR. Its preclinical efficacy in models of hyperparathyroidism and neuroblastoma, coupled with a favorable safety profile regarding CYP2D6 inhibition and a lower risk of hypocalcemia, highlights its therapeutic potential. However, a comprehensive public toxicology profile is lacking, and further studies are warranted to fully characterize its safety before clinical development can proceed. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AC-265347 Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AC-265347 Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ex Vivo Intact Tissue Analysis Reveals Alternative Calcium-sensing Behaviors in Parathyroid Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AC-265347: A Technical Guide on its Pharmacology and Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605116#ac-265347-pharmacology-and-toxicology-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com